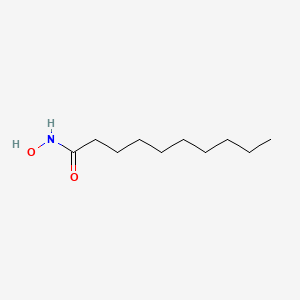

Decanohydroxamic acid

Vue d'ensemble

Description

L'acide décanohydroxamique est un composé organique appartenant à la classe des acides hydroxamiques. Ces composés sont caractérisés par la présence d'un groupe fonctionnel hydroxylamine lié à un groupe carbonyle. L'acide décanohydroxamique, plus précisément, possède une chaîne alkyle à dix carbones, ce qui en fait un acide hydroxamique à longue chaîne. Ce composé est connu pour sa capacité à chélater les ions métalliques et a diverses applications dans la recherche scientifique et l'industrie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide décanohydroxamique peut être synthétisé par plusieurs méthodes :

À partir d'esters ou de chlorures d'acide : Une méthode courante consiste à faire réagir des esters ou des chlorures d'acide avec des sels d'hydroxylamine.

À partir d'aldéhydes et de N-sulfonylhydroxylamine : Une autre méthode est la réaction d'Angeli-Rimini, où les aldéhydes réagissent avec la N-sulfonylhydroxylamine.

Oxydation d'amides triméthylsilés : L'oxyde de molybdène diperoxyde peut oxyder les amides triméthylsilés en acides hydroxamiques, bien que les rendements soient généralement d'environ 50%.

Méthodes de production industrielle : La production industrielle d'acide décanohydroxamique implique généralement une synthèse à grande échelle en utilisant la méthode des esters ou des chlorures d'acide en raison de son efficacité et de sa capacité à être mise à l'échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'acide décanohydroxamique subit plusieurs types de réactions chimiques :

Oxydation et réduction : Ces réactions impliquent respectivement le gain ou la perte d'électrons.

Réactions de substitution : Ces réactions impliquent le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

Agents oxydants : L'oxyde de molybdène diperoxyde est couramment utilisé pour l'oxydation des acides hydroxamiques.

Agents réducteurs : Divers agents réducteurs peuvent être utilisés pour convertir les acides hydroxamiques en amides.

Nucléophiles : Les sels d'hydroxylamine sont souvent utilisés dans les réactions de substitution.

Principaux produits :

Composés nitroso : Formés par des réactions d'oxydation.

Amides : Formés par des réactions de réduction.

4. Applications de la recherche scientifique

L'acide décanohydroxamique a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de l'acide décanohydroxamique implique sa capacité à chélater les ions métalliques. Ce processus de chélation implique la formation d'un complexe stable entre l'acide hydroxamique et l'ion métallique. La partie acide hydroxamique agit comme un ligand bidentate, se coordonnant avec l'ion métallique à la fois par l'oxygène du carbonyle et l'azote de l'hydroxylamine . Cette chélation peut inhiber l'activité des enzymes dépendantes des métaux et perturber l'homéostasie des ions métalliques dans les systèmes biologiques .

Composés similaires :

Acide acéto-N-méthylhydroxamique : Un acide hydroxamique courant avec une chaîne alkyle plus courte.

Acide formo-N-chlorohydroxamique : Un acide hydroxamique rare avec un substituant chlore.

Acide chloroform-N-méthylhydroxamique : Un autre acide hydroxamique rare avec des substituants chlore et méthyle.

Unicité de l'acide décanohydroxamique : L'acide décanohydroxamique est unique en raison de sa longue chaîne alkyle, qui lui confère des propriétés physicochimiques différentes par rapport aux acides hydroxamiques à chaîne plus courte. Cette longue chaîne peut influencer sa solubilité, son hydrophobicité et sa capacité à interagir avec les membranes biologiques .

Applications De Recherche Scientifique

Enzyme Inhibition

Decanohydroxamic acid has been studied for its ability to inhibit various enzymes, particularly ureases. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can contribute to conditions like hepatic encephalopathy. Research indicates that this compound, along with its derivatives, demonstrates significant urease inhibitory activity.

Case Study: Urease Inhibition

A comparative study on various hydroxamic acids, including this compound, showed that it effectively inhibits urease activity in vitro. The compound's efficacy was evaluated against other aliphatic hydroxamic acids, revealing that this compound possesses moderate inhibitory effects on urease-mediated ammonia production in rodent models of liver disease .

Pharmacological Effects

This compound exhibits several pharmacological properties that make it a candidate for therapeutic applications.

- Antimicrobial Activity : While it shows limited antibacterial effects, this compound has demonstrated antifungal properties against certain fungi at higher concentrations. Specifically, it inhibited growth in various fungal strains except for Monosporium apiospermum .

- Vasodilatory Effects : The compound has been reported to induce vasodilation and may modulate blood circulation parameters without significantly affecting heart rate or rhythm. This property could be explored for cardiovascular applications .

- Toxicity Profile : Studies indicate that this compound has low acute toxicity levels, with high LD50 values observed in animal models. This suggests a favorable safety profile for potential therapeutic use .

Therapeutic Potential

The unique properties of this compound position it as a promising candidate for further research in therapeutic contexts:

- Treatment of Hepatic Encephalopathy : Due to its urease inhibitory action, this compound may offer therapeutic benefits in managing hyperammonemia associated with hepatic encephalopathy. Ongoing studies are evaluating its efficacy and safety in clinical settings .

- Antioxidant Properties : Preliminary investigations suggest that hydroxamic acids can act as antioxidants, protecting cells from oxidative stress. Further research is needed to elucidate the specific mechanisms through which this compound may exert these effects .

Mécanisme D'action

The mechanism of action of decanohydroxamic acid involves its ability to chelate metal ions. This chelation process involves the formation of a stable complex between the hydroxamic acid and the metal ion. The hydroxamic acid moiety acts as a bidentate ligand, coordinating with the metal ion through both the carbonyl oxygen and the hydroxylamine nitrogen . This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems .

Comparaison Avec Des Composés Similaires

Aceto-N-methylhydroxamic Acid: A common hydroxamic acid with a shorter alkyl chain.

Formo-N-chlorohydroxamic Acid: An uncommon hydroxamic acid with a chlorine substituent.

Chloroformo-N-methylhydroxamic Acid: Another uncommon hydroxamic acid with both chlorine and methyl substituents.

Uniqueness of Decanohydroxamic Acid: this compound is unique due to its long alkyl chain, which imparts different physicochemical properties compared to shorter-chain hydroxamic acids. This long chain can influence its solubility, hydrophobicity, and ability to interact with biological membranes .

Activité Biologique

Decanohydroxamic acid (DHA) is a member of the hydroxamic acid family, which has garnered attention for its diverse biological activities. Its structure, characterized by a long aliphatic chain, allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

This compound primarily exhibits its biological effects through the inhibition of various enzymes, particularly ureases. Ureases are enzymes produced by certain bacteria that catalyze the hydrolysis of urea into ammonia and carbon dioxide. This process can lead to elevated ammonia levels in the body, particularly in conditions like hepatic encephalopathy (HE). By inhibiting urease activity, DHA can potentially reduce ammonia production and alleviate symptoms associated with HE .

Pharmacological Properties

- Antimicrobial Activity :

-

Mutagenicity and Toxicity :

- Studies indicate that this compound exhibits low mutagenic potential. While some hydroxamic acids are known for their mutagenicity, DHA's effects appear to be minimal under standard testing conditions . However, caution is advised due to the potential for weak mutagenic responses observed in certain bacterial assays.

- Cytotoxicity :

Case Studies and Clinical Applications

Several studies have explored the clinical applications of this compound, particularly in treating conditions related to hyperammonemia:

-

Hepatic Encephalopathy :

- In a clinical context, hydroxamic acids have been tested for their ability to reduce blood ammonia levels in patients with liver disease. For instance, a study involving a similar compound (AHA) showed transient declines in blood ammonia levels in patients following administration . Although DHA has not been extensively tested in humans, its mechanism suggests potential utility in similar applications.

- Animal Models :

Comparative Analysis of Hydroxamic Acids

To better understand the biological activity of this compound compared to other hydroxamic acids, a summary table is provided below:

| Compound | Antibacterial Activity | Antifungal Activity | Mutagenicity | Cytotoxicity (Caco-2) |

|---|---|---|---|---|

| This compound | Low | Moderate | Low | Viable up to 1 mM |

| Octanohydroxamic Acid | Moderate | High | Moderate | Viable up to 0.5 mM |

| Acetohydroxamic Acid | High | Low | High | Reduced viability at 1 mM |

Propriétés

Numéro CAS |

2259-85-0 |

|---|---|

Formule moléculaire |

C10H21NO2 |

Poids moléculaire |

187.28 g/mol |

Nom IUPAC |

N-hydroxydecanamide |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |

Clé InChI |

QZXOLBPUAUOQFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NO |

SMILES canonique |

CCCCCCCCCC(=O)NO |

Apparence |

Solid powder |

Key on ui other cas no. |

2259-85-0 |

Description physique |

Liquid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

n-Decanohydroxamic acid; Caprinohydroxamic acid; Decanohydroxamic acid; N-Hydroxydecanamide. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.